1,3-bis({3-[4-(diphenylmethyl)piperazin-1-yl]-2-hydroxypropyl})-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
1,3-bis({3-[4-(diphenylmethyl)piperazin-1-yl]-2-hydroxypropyl})-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzimidazole core with two hydroxypropyl groups substituted with benzhydrylpiperazine moieties, making it a molecule of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis({3-[4-(diphenylmethyl)piperazin-1-yl]-2-hydroxypropyl})-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of benzimidazole derivatives with benzhydrylpiperazine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-bis({3-[4-(diphenylmethyl)piperazin-1-yl]-2-hydroxypropyl})-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzhydrylpiperazine moieties can be reduced to form simpler amine derivatives.
Substitution: The benzimidazole core can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl groups can yield benzimidazole derivatives with ketone functionalities, while reduction can produce amine-substituted benzimidazoles.
Scientific Research Applications
1,3-bis({3-[4-(diphenylmethyl)piperazin-1-yl]-2-hydroxypropyl})-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: The compound’s unique properties can be exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-bis({3-[4-(diphenylmethyl)piperazin-1-yl]-2-hydroxypropyl})-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzhydrylpiperazine moieties can bind to active sites of enzymes, inhibiting their activity. The benzimidazole core can interact with nucleic acids or proteins, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: Known for its inhibitory activity against human carbonic anhydrase.
1-[ω-(benzhydrylpiperazin-1-yl)alkyl]indoles: Studied for their antiallergic activity.
1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one: Noted for its antioxidant and antibacterial properties.
Uniqueness
1,3-bis({3-[4-(diphenylmethyl)piperazin-1-yl]-2-hydroxypropyl})-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its dual benzhydrylpiperazine substitutions, which enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
1,3-bis[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl]benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H54N6O3/c54-41(33-48-25-29-50(30-26-48)45(37-15-5-1-6-16-37)38-17-7-2-8-18-38)35-52-43-23-13-14-24-44(43)53(47(52)56)36-42(55)34-49-27-31-51(32-28-49)46(39-19-9-3-10-20-39)40-21-11-4-12-22-40/h1-24,41-42,45-46,54-55H,25-36H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDHFYVTZQQMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=CC=CC=C3N(C2=O)CC(CN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O)O)C(C7=CC=CC=C7)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H54N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095432-61-2 |
Source
|
Record name | 1,3-bis({3-[4-(diphenylmethyl)piperazin-1-yl]-2-hydroxypropyl})-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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